molecular formula C23H21FN4O4 B2512183 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705364-76-6

3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2512183
CAS No.: 1705364-76-6
M. Wt: 436.443
InChI Key: ZNNZIYIVZCYIRM-UHFFFAOYSA-N
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Description

This compound features a benzoxazol-2(3H)-one core linked via a 2-oxoethyl group to a piperidine ring substituted with a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl methyl moiety. The 2-fluorophenyl group may enhance target selectivity, while the piperidine ring could improve solubility and bioavailability .

Properties

IUPAC Name

3-[2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4/c24-17-8-2-1-7-16(17)22-25-20(32-26-22)12-15-6-5-11-27(13-15)21(29)14-28-18-9-3-4-10-19(18)31-23(28)30/h1-4,7-10,15H,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNZIYIVZCYIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps:

  • Formation of the Oxadiazole Ring: : This can be achieved by reacting an appropriate fluorophenyl-substituted hydrazine with an acid chloride to form the 1,2,4-oxadiazole ring. The reaction typically occurs in the presence of a base, such as triethylamine, under reflux conditions.

  • Attachment of the Piperidine Ring: : The oxadiazole intermediate is then reacted with a piperidine derivative, such as piperidine-1-carboxylic acid, under conditions conducive to nucleophilic substitution. This often involves the use of a solvent like dichloromethane and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Construction of the Benzo[d]oxazol-2(3H)-one Core: : The final step involves the formation of the benzo[d]oxazole ring through cyclization of an appropriate precursor. This is typically done under acidic or basic conditions, depending on the specific precursor used.

Industrial Production Methods

Industrial production of this compound could follow similar steps but would need optimization for large-scale synthesis. Methods like continuous flow synthesis and automated production lines could be employed to ensure consistency and efficiency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are likely essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidative reactions at various sites, especially the benzo[d]oxazole and oxadiazole rings.

  • Reduction: : Reduction can occur at the fluorophenyl group and the piperidine ring.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

  • Substitution: : Common reagents include halides like bromine (Br₂) for electrophilic aromatic substitution, and nucleophiles like sodium hydride (NaH) for nucleophilic aromatic substitution.

Major Products Formed

The major products depend on the specific reaction. For example, oxidation can yield hydroxylated derivatives, while reduction might result in the formation of hydrogenated compounds. Substitution reactions typically introduce various functional groups onto the aromatic rings, such as halides, nitro groups, or alkyl chains.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their complex structures and functional groups.

Medicine

Pharmacologically, compounds containing the benzo[d]oxazole and oxadiazole moieties have shown promise in the development of anti-inflammatory, anti-cancer, and antimicrobial agents. This specific compound could be investigated for similar therapeutic effects.

Industry

The compound might find applications in the development of advanced materials, such as polymers and dyes, given its robust and versatile chemical structure.

Mechanism of Action

The precise mechanism by which 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one exerts its effects would depend on its specific application. Generally, compounds like these can interact with biological macromolecules (e.g., proteins, DNA) through various types of binding interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Structural Features

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Benzoxazol-2(3H)-one 2-Fluorophenyl, 1,2,4-oxadiazole, piperidine ~481.45 (estimated)
Epoxiconazole (BAS 480 F) Oxirane (epoxide) + triazole 2-Chlorophenyl, 4-fluorophenyl 329.77
Oxadiazon 1,3,4-Oxadiazol-2(3H)-one 2,4-Dichloro-5-isopropoxyphenyl, tert-butyl 345.21
Oxadiargyl 1,3,4-Oxadiazol-2(3H)-one 2,4-Dichloro-5-propargyloxyphenyl, tert-butyl 341.19

Key Observations :

  • The target compound’s benzoxazolone core distinguishes it from oxirane-based epoxiconazole and oxadiazol-2(3H)-one derivatives like oxadiazon. Benzoxazolones are associated with enhanced metabolic stability compared to oxiranes, which are prone to ring-opening reactions .
  • The 2-fluorophenyl group in the target compound contrasts with the 2-chlorophenyl (epoxiconazole) and dichlorophenyl (oxadiazon/oxadiargyl) substituents. Fluorine’s electronegativity may reduce off-target interactions compared to chlorine .

Pharmacokinetic and Stability Profiles

Parameter Target Compound Epoxiconazole Oxadiazon
Half-life (soil) Not reported 75–150 days 30–60 days
LogP (predicted) ~3.8 (moderate lipophilicity) 3.2 4.1
Metabolic Pathway Likely CYP450 oxidation CYP450-mediated epoxide hydrolysis Oxidative cleavage of oxadiazole ring

Insights :

  • The target compound’s piperidine ring may reduce soil persistence compared to epoxiconazole’s stable triazole-oxirane system.

Biological Activity

The compound 3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one represents a complex molecular structure that integrates multiple pharmacophores known for their biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent research findings.

Chemical Structure

The compound's structure can be delineated as follows:

  • Core Structures : It contains a 1,2,4-oxadiazole ring and a benzo[d]oxazole moiety.
  • Functional Groups : The presence of a fluorophenyl group and a piperidine ring enhances its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that compounds similar to the target compound effectively inhibited Mycobacterium bovis BCG in both active and dormant states. The mechanism involves the inhibition of the enoyl reductase (InhA) enzyme, crucial for mycolic acid biosynthesis .
CompoundTarget OrganismIC50 (µM)Reference
Compound AMycobacterium bovis BCG0.67
Compound BStaphylococcus aureus0.80
Compound CEscherichia coli0.87

Anticancer Activity

The anticancer potential of compounds containing the oxadiazole framework has been extensively studied:

  • Cell Line Studies : Compounds related to the target structure showed significant cytotoxicity against various cancer cell lines including prostate (PC-3), colon (HCT-116), and breast cancer (MCF-7). For example, certain derivatives exhibited IC50 values as low as 0.420 µM against specific cancer types .
Cell LineCompoundIC50 (µM)Mechanism
PC-3Compound D0.67Apoptosis induction via p53 pathway
HCT-116Compound E0.80Caspase activation leading to cell death
MCF-7Compound F0.87Inhibition of HDAC activity

Neuroprotective Activity

Emerging studies suggest that some derivatives may offer neuroprotective effects:

  • Mechanism Insights : The neuroprotective activity is hypothesized to stem from their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Case Studies

  • Antimicrobial Resistance : A comprehensive study highlighted the need for new antimicrobial agents due to rising resistance levels. Compounds derived from oxadiazole structures were noted for their effectiveness against resistant strains .
  • Cancer Therapy Development : Research focused on synthesizing and evaluating various oxadiazole derivatives for their anticancer properties revealed promising candidates that could serve as lead compounds in drug development .

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